1-Isopropoxyhexane

Description

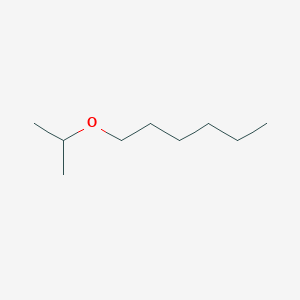

Structure

3D Structure

Properties

IUPAC Name |

1-propan-2-yloxyhexane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H20O/c1-4-5-6-7-8-10-9(2)3/h9H,4-8H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RFMZJYFXGWPOSR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCOC(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H20O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20337067 | |

| Record name | 1-Isopropoxyhexane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20337067 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

144.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

18636-65-2 | |

| Record name | 1-Isopropoxyhexane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20337067 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies for 1 Isopropoxyhexane

Catalytic Approaches to Etherification

Catalytic methods for ether synthesis have gained prominence due to their potential for high atom economy, milder reaction conditions, and reduced waste generation compared to classical methods. These approaches often involve the use of transition metal catalysts to facilitate the formation of the ether linkage from various starting materials.

Transition Metal-Catalyzed Hydrodeoxygenation and Reductive Etherification of Carbonyl Compounds

A powerful and increasingly utilized strategy for the synthesis of unsymmetrical ethers is the reductive coupling of carbonyl compounds with alcohols. nih.gov This method, often referred to as reductive etherification, involves the in situ formation of a hemiacetal from an aldehyde or ketone and an alcohol, followed by the reduction of the hemiacetal to the corresponding ether. This transformation can be efficiently catalyzed by various transition metal complexes, with hydrogen gas or silanes often employed as the reducing agent. nih.govorganic-chemistry.org

Ruthenium complexes have emerged as particularly effective catalysts for the reductive etherification of a wide range of carbonyl compounds and alcohols. organic-chemistry.org A notable example is the use of a well-defined cationic ruthenium hydride complex, [(C₆H₆)(PCy₃)(CO)RuH]⁺BF₄⁻, which has demonstrated high chemoselectivity in the formation of unsymmetrical ethers. nih.gov This catalytic system operates efficiently using molecular hydrogen as the reductant and has the significant advantage of using water as an environmentally benign solvent. nih.gov

The synthesis of 1-isopropoxyhexane via this method would involve the reductive coupling of hexanal (B45976) with isopropanol (B130326). The catalytic cycle facilitates the formation of the ether without the need for pre-formation of alkoxides or the use of stoichiometric activating agents, which are common in conventional methods. nih.gov

Table 1: Illustrative Ruthenium-Catalyzed Reductive Etherification of Hexanal with Isopropanol

| Entry | Catalyst | Reductant | Solvent | Temperature (°C) | Time (h) | Yield (%) |

|---|

Note: This is an illustrative example based on the reported methodology for similar substrates. Specific yield for this compound is not explicitly reported in the literature.

The utility of transition metal-catalyzed reductive etherification is underscored by its broad substrate scope. Ruthenium-based systems, for instance, are compatible with a diverse array of aldehydes and alcohols, including both aromatic and aliphatic variants. nih.gov The synthesis of ethers from aliphatic aldehydes, such as hexanal, and secondary alcohols, like isopropanol, falls well within the demonstrated capabilities of these catalysts. nih.govresearchgate.net This versatility allows for the synthesis of a wide range of ethers with varying steric and electronic properties. nih.gov Other transition metals, including iridium and iron, have also been employed to catalyze reductive etherifications, further expanding the toolkit available for ether synthesis. rsc.orgacs.org The choice of catalyst and reaction conditions can be tailored to accommodate specific functional groups present in the substrates. researchgate.net

The generally accepted mechanism for the transition metal-catalyzed reductive etherification of an aldehyde with an alcohol proceeds through several key steps. nih.gov Initially, the aldehyde and alcohol react to form a hemiacetal intermediate. This equilibrium is typically established under the reaction conditions. The transition metal catalyst then facilitates the dehydration of the hemiacetal to form a reactive oxocarbenium ion intermediate. nih.govnih.gov Subsequently, a hydride, often generated from H₂ or a silane (B1218182) and delivered by the metal complex, attacks the oxocarbenium ion to yield the final ether product and regenerate the active catalyst. An alternative pathway involves the reduction of the hemiacetal directly to the ether. nih.gov In the case of ruthenium-catalyzed reactions using H₂, the ruthenium complex activates the molecular hydrogen to provide the necessary hydride for the reduction step. nih.gov

Conventional Ether Synthesis Strategies

The Williamson ether synthesis, first reported in 1850, remains a cornerstone of ether formation in organic chemistry due to its reliability and broad applicability. masterorganicchemistry.combyjus.commdpi.com This method involves the reaction of an alkoxide with an alkyl halide or other suitable electrophile in an Sₙ2 reaction. masterorganicchemistry.comyoutube.com

For the synthesis of this compound, two primary Williamson routes are feasible:

Route A: The reaction of sodium isopropoxide with a 1-hexyl halide (e.g., 1-bromohexane).

Route B: The reaction of sodium hexoxide with an isopropyl halide (e.g., 2-bromopropane).

Route A is generally preferred as it involves a primary alkyl halide, which is more susceptible to Sₙ2 attack and less prone to the competing E2 elimination reaction that can occur with secondary halides like 2-bromopropane. masterorganicchemistry.comorganicchemistrytutor.com The alkoxide is typically prepared in situ by reacting the corresponding alcohol (isopropanol in Route A) with a strong base such as sodium hydride. youtube.com

Table 2: Williamson Ether Synthesis of this compound

| Route | Nucleophile | Electrophile | Base | Solvent | Typical Yield (%) |

|---|---|---|---|---|---|

| A | Isopropanol | 1-Bromohexane (B126081) | NaH | THF | 50-95 |

Note: THF (Tetrahydrofuran) is a common solvent for this reaction. Yields are general estimates for Williamson ether syntheses and can vary based on specific conditions. byjus.com

Williamson Ether Synthesis Applied to this compound Precursors

The Williamson ether synthesis is a widely used and versatile method for preparing both symmetrical and asymmetrical ethers. wikipedia.orgmasterorganicchemistry.com The reaction involves the nucleophilic substitution (SN2) of a halide ion from an alkyl halide by an alkoxide ion. wikipedia.orgbyjus.com For the synthesis of this compound, two primary combinations of precursors are theoretically possible:

Route A: Reacting sodium isopropoxide (the alkoxide) with 1-halohexane (the alkyl halide).

Route B: Reacting sodium hexoxide with 2-halopropane.

The SN2 mechanism is most efficient with primary alkyl halides. masterorganicchemistry.com Secondary and tertiary alkyl halides tend to undergo elimination reactions (E2) in the presence of a strong base like an alkoxide, leading to the formation of alkenes as byproducts. libretexts.orgbyjus.com Therefore, Route A, which utilizes a primary alkyl halide (1-halohexane), is the preferred pathway for the synthesis of this compound to minimize the formation of propene through elimination. libretexts.org

The reaction is typically carried out by first preparing the alkoxide. This is achieved by reacting isopropyl alcohol with a strong base, such as sodium hydride (NaH) or sodium metal (Na). prepchem.comnumberanalytics.com The resulting sodium isopropoxide is then treated with 1-halohexane (e.g., 1-bromohexane or 1-chlorohexane) to yield this compound. prepchem.com The reaction is generally conducted in a polar aprotic solvent like dimethylformamide (DMF) or dimethyl sulfoxide (B87167) (DMSO) to enhance the nucleophilicity of the alkoxide ion. numberanalytics.com

A synthesis for a structurally related compound, 1-bromo-6-isopropoxy-hexane, involves reacting sodium isopropoxide with 1,6-dibromohexane (B150918). prepchem.com This further supports the feasibility of using an isopropoxide and a hexyl derivative in a Williamson ether synthesis.

Table 1: Reactants and Conditions for Williamson Ether Synthesis of this compound

| Reactant 1 (Alkoxide Precursor) | Reactant 2 (Alkyl Halide) | Base | Solvent | General Conditions |

| Isopropyl alcohol | 1-Bromohexane | Sodium Hydride (NaH) | Dimethylformamide (DMF) | Stirring at room temperature or gentle heating. |

| Isopropyl alcohol | 1-Chlorohexane | Sodium (Na) | Isopropyl alcohol (as solvent) | Reflux temperature. prepchem.com |

Alcohol Dehydration and Condensation Pathways

The acid-catalyzed dehydration of alcohols can be employed to synthesize symmetrical ethers. libretexts.orgmasterorganicchemistry.com This method involves heating an excess of the alcohol in the presence of a strong acid, such as sulfuric acid (H₂SO₄) or phosphoric acid (H₃PO₄). byjus.comlibretexts.org At lower temperatures (around 110-130°C for primary alcohols), the reaction favors ether formation via an SN2 mechanism, where one alcohol molecule, after being protonated, is attacked by another alcohol molecule. libretexts.orglibretexts.org At higher temperatures, elimination reactions dominate, leading to the formation of alkenes. libretexts.orglibretexts.org

This method is not suitable for the synthesis of unsymmetrical ethers like this compound because it would require the dehydration of a mixture of isopropyl alcohol and 1-hexanol. Such a reaction would produce a statistical mixture of three different ethers: diisopropyl ether, dihexyl ether, and the desired this compound, along with alkene byproducts. libretexts.org The separation of these products would be challenging, making this pathway inefficient for producing a pure unsymmetrical ether.

Alkylation Reactions in the Synthesis of Alkyl Isopropyl Ethers

Alkylation reactions are a broad class of reactions that involve the transfer of an alkyl group from one molecule to another. The Williamson ether synthesis is itself a form of O-alkylation. francis-press.com Other alkylation strategies can also be applied to the synthesis of ethers. For instance, instead of using alkyl halides, other alkylating agents with good leaving groups, such as alkyl sulfonates (e.g., tosylates, mesylates), can be used. wikipedia.orgbyjus.com

In the context of this compound, one could prepare isopropyl tosylate and react it with sodium hexoxide. However, this approach is less favorable than the standard Williamson route because isopropyl tosylate is a secondary electrophile, which increases the likelihood of elimination reactions.

Another approach is reductive etherification, though less common for simple ethers. More advanced methods include the Mitsunobu reaction, which allows for the conversion of alcohols to ethers under mild conditions using triphenylphosphine (B44618) and a dialkyl azodicarboxylate. rsc.org However, for a simple, non-complex ether like this compound, the Williamson ether synthesis remains the most straightforward and common laboratory method. wikipedia.org

Optimization and Efficiency Studies in this compound Synthesis

While specific optimization studies for the synthesis of this compound are not extensively documented, general principles for optimizing the Williamson ether synthesis can be applied to maximize yield and purity.

Key Optimization Parameters:

Choice of Base and Solvent: The selection of the base and solvent system is crucial. Strong bases like sodium hydride in polar aprotic solvents such as DMF or DMSO generally lead to higher yields compared to weaker bases in protic solvents. numberanalytics.com

Temperature Control: The reaction temperature must be carefully controlled. While higher temperatures can increase the reaction rate, they can also promote side reactions, particularly the E2 elimination of the alkyl halide. numberanalytics.com For the preferred pathway using 1-halohexane, a moderate temperature is usually sufficient.

Use of Catalysts: Phase-transfer catalysts, such as tetrabutylammonium (B224687) bromide or crown ethers (e.g., 18-crown-6), can be employed to improve reaction efficiency. wikipedia.org These catalysts help to solubilize the alkoxide salt in the organic phase, thereby increasing the effective concentration of the nucleophile.

Microwave-Assisted Synthesis: The use of microwave irradiation has been shown to significantly reduce reaction times for the Williamson ether synthesis. byjus.comnumberanalytics.com This technique can lead to higher yields in a shorter period compared to conventional heating methods.

Leaving Group: The nature of the leaving group on the alkyl halide also affects the reaction rate. The reactivity order is generally I > Br > Cl. francis-press.com Therefore, using 1-iodohexane (B118524) would likely result in the fastest reaction, although 1-bromohexane is often a good compromise between reactivity and cost.

Table 2: Factors Influencing Efficiency in Williamson Ether Synthesis

| Factor | Influence on Reaction Efficiency | Example for this compound Synthesis |

| Alkyl Halide Structure | Primary halides give the best yields due to minimal steric hindrance and reduced elimination. masterorganicchemistry.com | 1-Bromohexane is preferred over 2-bromopropane. |

| Base Strength | Stronger bases ensure complete deprotonation of the alcohol. numberanalytics.com | Sodium hydride (NaH) is more effective than sodium hydroxide (B78521) (NaOH). |

| Solvent Polarity | Polar aprotic solvents enhance nucleophilicity. numberanalytics.com | DMF or DMSO are superior to protic solvents like ethanol. |

| Temperature | Higher temperatures increase rate but can favor elimination. numberanalytics.com | Moderate heating is optimal. |

| Catalyst | Phase-transfer catalysts increase the solubility and reactivity of the alkoxide. wikipedia.org | Tetrabutylammonium bromide can be added. |

Chemical Reactivity and Transformation Studies of 1 Isopropoxyhexane

Mechanistic Investigations of Ether Bond Cleavage

The carbon-oxygen bond in ethers is generally stable, rendering them relatively unreactive compared to other functional groups. However, under specific conditions, this bond can be cleaved, providing a route for the synthesis of alcohols and alkyl halides.

Acid-Catalyzed Cleavage Reactions of the Isopropoxy-Hexyl Ether Linkage

The cleavage of ethers is most commonly achieved under strongly acidic conditions, typically with hydrogen halides such as hydrogen bromide (HBr) or hydrogen iodide (HI). libretexts.orgtechnion.ac.il The reaction proceeds via protonation of the ether oxygen, which transforms the alkoxy group into a good leaving group (an alcohol). libretexts.org Following this initial protonation, the cleavage can proceed through either an S_N1 or S_N2 mechanism, depending on the structure of the alkyl groups attached to the oxygen atom. libretexts.orglumenlearning.com

In the case of 1-isopropoxyhexane, the ether oxygen is bonded to a primary hexyl group and a secondary isopropyl group. The subsequent nucleophilic attack by the halide ion can occur at either the primary or secondary carbon.

S_N2 Pathway: Attack at the less sterically hindered primary carbon of the hexyl group is generally favored. libretexts.org This would lead to the formation of 1-iodohexane (B118524) or 1-bromohexane (B126081) and propan-2-ol.

S_N1 Pathway: The secondary carbocation that would be formed from the cleavage of the isopropoxy group is more stable than a primary carbocation. Therefore, under conditions that favor an S_N1 mechanism (e.g., a less nucleophilic medium), cleavage could potentially occur to form a secondary carbocation, leading to 2-iodopropane or 2-bromopropane and hexan-1-ol.

The precise reaction conditions, including the nature of the acid and the temperature, would significantly influence the dominant mechanistic pathway.

Table 1: Predicted Products of Acid-Catalyzed Cleavage of this compound

| Reaction Pathway | Nucleophilic Attack Site | Products |

| S_N2 | Primary Carbon (Hexyl) | 1-Halohexane and Propan-2-ol |

| S_N1 | Secondary Carbon (Isopropyl) | 2-Halopropane and Hexan-1-ol |

Nucleophilic Substitution Reactions Involving the Ether Moiety

Direct nucleophilic substitution on the ether linkage without prior acid catalysis is generally not feasible due to the poor leaving group ability of the alkoxide. However, the principles of nucleophilic substitution are central to the acid-catalyzed cleavage described above, where the protonated ether undergoes attack by a nucleophile (halide ion).

The regioselectivity of the nucleophilic attack is a key consideration. As mentioned, in an S_N2 reaction, the nucleophile will preferentially attack the less sterically hindered carbon atom. For this compound, this would be the primary carbon of the hexyl group.

Reactivity of the Alkyl Backbone and Pendant Isopropoxy Group

Beyond the cleavage of the ether linkage, the reactivity of the n-hexyl chain and the isopropoxy group can also be considered.

Selective Functionalization of the Hexane (B92381) Chain

Oxidative Transformations and Dehydrogenation Reactions

Oxidative transformations of ethers can lead to a variety of products, depending on the oxidant and reaction conditions. For this compound, oxidation could potentially occur at the carbons adjacent to the ether oxygen.

Dehydrogenation, the removal of hydrogen to form double bonds, is another potential transformation. This typically requires high temperatures and a catalyst. For the hexane portion of this compound, dehydrogenation could introduce unsaturation into the alkyl chain.

Stereochemical Control in Reactions of this compound

Stereochemical control becomes a relevant consideration if a reaction introduces a new chiral center or modifies an existing one. ochemtutor.com this compound itself is not chiral. However, if a reaction were to occur at a specific carbon atom in the hexane chain (for example, at C-2), a new stereocenter could be created, leading to the formation of enantiomers or diastereomers. ochemtutor.com

Achieving stereochemical control in such a reaction would necessitate the use of chiral reagents, catalysts, or auxiliaries that can influence the three-dimensional outcome of the transformation. ochemtutor.com For instance, an enantioselective hydroxylation of the hexane chain would require a chiral catalyst that preferentially forms one enantiomer of the resulting alcohol over the other. Without specific research on this compound, any discussion of stereochemical control remains theoretical, based on established principles of asymmetric synthesis.

Derivatization Strategies for this compound

The derivatization of this compound primarily involves the modification of its hydrocarbon framework. The ether functional group is generally unreactive under many conditions, making it a stable core around which to perform other chemical transformations. Strategies for derivatization often focus on the activation of C-H bonds within the hexyl or isopropyl groups, or on reactions that can proceed in the presence of the ether linkage.

One theoretical approach to functionalizing this compound involves free-radical halogenation. This method would introduce a halogen atom onto the alkyl chain, which can then serve as a handle for further nucleophilic substitution reactions. For instance, bromination of this compound could yield a mixture of brominated isomers, which could then be reacted with various nucleophiles to introduce functionalities such as amines, azides, or cyanides. The regioselectivity of such a reaction would be a critical factor to control.

Another potential derivatization strategy is oxidation. Controlled oxidation of the terminal methyl group of the hexyl chain could lead to the corresponding carboxylic acid, 1-isopropoxyhexanoic acid. This transformation would introduce a highly versatile functional group that can participate in a wide array of subsequent reactions, including esterification, amidation, and the formation of acid chlorides.

Furthermore, metal-catalyzed C-H activation presents a modern and powerful tool for the direct functionalization of alkanes. Although specific studies on this compound are not prevalent, general methodologies for C-H functionalization of ethers could be applied. For example, transition metal catalysts could be employed to introduce new carbon-carbon or carbon-heteroatom bonds at specific positions on the alkyl chains, leading to a wide range of complex derivatives.

Below is a table summarizing potential derivatization reactions for this compound, the reagents that could be employed, and the resulting functionalized products.

| Reaction Type | Reagents/Catalysts | Potential Product(s) | Functional Group Introduced |

| Free-Radical Halogenation | N-Bromosuccinimide (NBS), light/heat | Bromo-1-isopropoxyhexane isomers | Halogen (-Br) |

| Oxidation | Potassium permanganate (KMnO₄), heat | 1-Isopropoxyhexanoic acid | Carboxylic acid (-COOH) |

| C-H Activation/Functionalization | Transition metal catalysts (e.g., Rh, Pd), directing groups, coupling partners | Functionalized this compound derivatives | Various (e.g., aryl, alkyl, amine) |

It is important to note that the successful implementation of these strategies would require careful optimization of reaction conditions to achieve the desired selectivity and yield, given the presence of multiple reactive sites on the this compound molecule.

Advanced Analytical Techniques for Characterization of 1 Isopropoxyhexane

Chromatographic Separation and Analysis

Chromatography is a fundamental analytical tool for the separation, identification, and quantification of chemical compounds. For a volatile and relatively nonpolar compound like 1-isopropoxyhexane, gas chromatography is the primary method of choice, though high-performance liquid chromatography can be adapted for specific analytical challenges involving related compounds.

Gas chromatography (GC) is an indispensable technique for assessing the purity of this compound and for monitoring the progress of its synthesis. In GC, a sample is vaporized and transported through a column by an inert carrier gas. libretexts.org The separation is based on the differential partitioning of the compound between the mobile gas phase and a stationary phase within the column. libretexts.org

For this compound, a nonpolar capillary column, such as one coated with a dimethylpolysiloxane stationary phase, is typically employed. The compound's volatility allows it to be easily analyzed by this method. Purity is determined by injecting a sample of synthesized this compound into the GC. The resulting chromatogram will ideally show a single, sharp peak corresponding to the compound. The presence of other peaks indicates impurities, which could be unreacted starting materials, byproducts, or residual solvent. By comparing the retention time of the main peak to that of a pure standard, the identity of this compound can be preliminarily confirmed.

Furthermore, GC is a powerful tool for reaction monitoring, for example, in the Williamson ether synthesis of this compound. By taking small aliquots from the reaction mixture over time and analyzing them by GC, chemists can track the disappearance of reactants (e.g., 1-bromohexane (B126081) and isopropyl alcohol) and the appearance of the this compound product. This allows for the optimization of reaction conditions such as temperature and reaction time to maximize yield and purity.

Table 1: Typical Gas Chromatography Parameters for Volatile Ether Analysis

| Parameter | Typical Setting | Purpose |

| Column | 30 m x 0.25 mm ID, 0.25 µm film thickness (e.g., DB-5 or equivalent) | Provides high-resolution separation of volatile organic compounds. |

| Carrier Gas | Helium or Nitrogen | Inertly carries the vaporized sample through the column. |

| Inlet Temperature | 250 °C | Ensures rapid and complete vaporization of the sample. |

| Oven Program | Initial temp 50°C, ramp at 10°C/min to 250°C | Separates compounds based on their boiling points and interaction with the stationary phase. |

| Detector | Flame Ionization Detector (FID) | Provides high sensitivity for organic compounds like ethers. |

Gas Chromatography-Mass Spectrometry (GC-MS) combines the separation power of GC with the detection capabilities of mass spectrometry, making it a definitive tool for the structural confirmation of this compound. whitman.eduresearchgate.net As the compound elutes from the GC column, it enters the mass spectrometer, where it is ionized, typically by electron impact (EI). The resulting molecular ion and its fragments are then separated by their mass-to-charge ratio (m/z). libretexts.org

The mass spectrum of this compound (molecular weight: 144.26 g/mol ) will show a molecular ion peak (M⁺) at m/z 144. The fragmentation pattern provides a molecular fingerprint that confirms the structure. For aliphatic ethers, fragmentation commonly occurs via two main pathways: cleavage of the C-O bond and α-cleavage (cleavage of a C-C bond adjacent to the oxygen). libretexts.org

Expected Fragmentation Pathways for this compound:

α-Cleavage: Cleavage of the bond between the first and second carbon of the hexyl group is favored, leading to the loss of a pentyl radical (C₅H₁₁) to form a stable, oxygen-containing cation at m/z 73. This is often the base peak. Another possible α-cleavage is the loss of a methyl radical from the isopropyl group, resulting in a fragment at m/z 129.

C-O Bond Cleavage: Cleavage of the bond between the hexyl group and the oxygen can result in a hexyl cation (C₆H₁₃⁺) at m/z 85. Cleavage of the bond between the isopropyl group and the oxygen can form an isopropyl cation (C₃H₇⁺) at m/z 43.

Quantitative analysis can also be performed using GC-MS, often by creating a calibration curve with standards of known concentration. This allows for the precise determination of the amount of this compound in a sample.

Table 2: Predicted Key Mass Fragments for this compound in GC-MS (EI)

| m/z Value | Proposed Fragment Ion | Formula | Fragmentation Pathway |

| 144 | Molecular Ion | [C₉H₂₀O]⁺ | - |

| 129 | Loss of a methyl radical | [C₈H₁₇O]⁺ | α-Cleavage |

| 85 | Hexyl cation | [C₆H₁₃]⁺ | C-O Bond Cleavage |

| 73 | Isopropoxymethyl cation | [C₄H₉O]⁺ | α-Cleavage (loss of C₅H₁₁) |

| 43 | Isopropyl cation | [C₃H₇]⁺ | C-O Bond Cleavage |

While GC is the preferred method for a volatile compound like this compound, High-Performance Liquid Chromatography (HPLC) can be a valuable technique for analyzing mixtures containing less volatile or thermally unstable related ether compounds. HPLC separates compounds based on their distribution between a liquid mobile phase and a solid stationary phase.

For the analysis of aliphatic ethers, normal-phase HPLC is often effective. In this mode, a polar stationary phase (e.g., silica) is used with a nonpolar mobile phase (e.g., hexane). Since ethers possess some polarity due to the oxygen atom, they will interact with the stationary phase. Separation of a mixture of ethers would be based on differences in their polarity; for instance, separating this compound from dihexyl ether or other isomeric ethers.

Spectroscopic Investigations for Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is arguably the most powerful tool for determining the structure of organic molecules. Both ¹H (proton) and ¹³C NMR are used to provide a complete picture of the carbon and hydrogen framework of this compound.

¹H NMR: The proton NMR spectrum provides information about the different chemical environments of hydrogen atoms in the molecule. For this compound, a distinct set of signals is expected. The chemical shift (δ) indicates the electronic environment of the protons, the integration value reveals the ratio of protons in each environment, and the splitting pattern (multiplicity) gives information about adjacent protons. The expected chemical shifts for the hexyl chain protons are in the range of δ 1.0–1.6 ppm, while the methine proton of the isopropoxy group is expected to appear further downfield, around δ 3.5–3.7 ppm, due to the deshielding effect of the adjacent oxygen atom.

Table 3: Predicted ¹H NMR Data for this compound (in CDCl₃)

| Assignment | Chemical Shift (δ, ppm) | Multiplicity | Integration |

| CH₃ (hexyl) | ~0.9 | Triplet | 3H |

| (CH₂)₃ (hexyl) | ~1.3 | Multiplet | 6H |

| O-CH₂ (hexyl) | ~3.4 | Triplet | 2H |

| O-CH (isopropyl) | ~3.6 | Septet | 1H |

| (CH₃)₂ (isopropyl) | ~1.15 | Doublet | 6H |

¹³C NMR: The ¹³C NMR spectrum provides information about the different carbon environments in the molecule. A proton-decoupled ¹³C NMR spectrum of this compound would show a distinct peak for each unique carbon atom. The chemical shifts are indicative of the type of carbon (e.g., CH₃, CH₂, CH). The carbons attached directly to the oxygen atom (C-O) will be the most downfield (highest ppm value) due to the electronegativity of oxygen.

Table 4: Predicted ¹³C NMR Data for this compound (in CDCl₃)

| Assignment | Chemical Shift (δ, ppm) |

| CH₃ (hexyl) | ~14 |

| CH₂ (hexyl, C5) | ~23 |

| CH₂ (hexyl, C4) | ~26 |

| CH₂ (hexyl, C3) | ~30 |

| CH₂ (hexyl, C2) | ~32 |

| O-CH₂ (hexyl, C1) | ~70 |

| O-CH (isopropyl) | ~72 |

| (CH₃)₂ (isopropyl) | ~22 |

High-Resolution Mass Spectrometry (HRMS) is a technique used to determine the elemental composition of a molecule by measuring its mass with extremely high precision (typically to within 5 ppm). tamu.edu While low-resolution MS provides the nominal mass (integer mass), HRMS provides the exact mass, allowing for the calculation of a unique molecular formula. tamu.edunih.gov

For this compound, the molecular formula is C₉H₂₀O. nist.gov Using the precise masses of the most abundant isotopes (¹²C = 12.000000 Da, ¹H = 1.007825 Da, ¹⁶O = 15.994915 Da), the calculated monoisotopic mass can be determined. This experimentally measured exact mass is then compared to the theoretical mass to confirm the elemental composition. This is a crucial step in confirming the identity of a newly synthesized compound or an unknown, as it can distinguish this compound from other isobaric compounds (molecules with the same nominal mass but different elemental formulas).

Table 5: High-Resolution Mass Spectrometry Data for this compound

| Parameter | Value |

| Molecular Formula | C₉H₂₀O |

| Nominal Mass | 144 Da |

| Calculated Monoisotopic Mass | 144.15142 Da |

| Required Mass Accuracy | < 5 ppm |

This high level of mass accuracy allows for the confident differentiation of C₉H₂₀O from, for example, C₈H₁₆O₂, which also has a nominal mass of 144 Da but a different exact mass of 144.11503 Da.

Infrared (IR) and Raman Spectroscopy for Functional Group Analysis

Vibrational spectroscopy is a powerful tool for identifying the functional groups present in a molecule by probing the vibrations of its chemical bonds. IR and Raman spectroscopy are complementary techniques; IR spectroscopy measures the absorption of infrared radiation by bonds that have a changing dipole moment, while Raman spectroscopy measures the inelastic scattering of monochromatic light from bonds that exhibit a change in polarizability. libretexts.org

For this compound (C₉H₂₀O), the most characteristic feature is the ether linkage (C-O-C), which is readily identifiable. The spectrum is also dominated by absorptions and scattering related to the alkyl C-H and C-C bonds of the hexyl and isopropyl moieties.

Infrared (IR) Spectroscopy: The IR spectrum of an aliphatic ether like this compound is distinguished by a very strong and prominent absorption band resulting from the asymmetric stretching of the C-O-C bond, which typically appears in the 1150-1050 cm⁻¹ region. libretexts.orglibretexts.org This band is often the most diagnostic feature in the spectrum. The corresponding symmetric C-O-C stretch is usually weak and less obvious. youtube.com The remainder of the spectrum resembles that of an alkane, with characteristic C-H stretching and bending vibrations. docbrown.info

The expected vibrational frequencies for this compound are detailed in the table below.

Interactive Data Table: Predicted IR and Raman Bands for this compound

| Vibrational Mode | Predicted Wavenumber/Shift (cm⁻¹) | Expected IR Intensity | Expected Raman Intensity | Notes |

| C-H Stretch (CH₃, CH₂) | 2850 - 2960 | Strong | Strong | From hexyl and isopropyl groups. docbrown.info |

| C-O-C Asymmetric Stretch | 1120 - 1150 | Very Strong | Weak | Key diagnostic peak for aliphatic ethers. libretexts.orgyoutube.com |

| C-H Bend (CH₃, CH₂) | 1365 - 1480 | Medium | Medium | Includes scissoring and deformation modes. docbrown.info |

| C-O-C Symmetric Stretch | ~850 | Weak | Medium-Strong | More prominent in Raman spectra for ethers. youtube.com |

| C-C-O Stretch (Isopropyl) | ~820 | Medium | Strong | Characteristic of the isopropoxy group. researchgate.net |

| C-C Skeletal Vibrations | 720 - 1100 | Weak-Medium | Medium | Part of the "fingerprint region." docbrown.info |

Advanced Hyphenated Techniques in this compound Analysis

Hyphenated techniques, which couple a separation method with a spectroscopic detection method, are indispensable for the analysis of compounds in mixtures. researchgate.net For a volatile, non-polar compound like this compound, Gas Chromatography-Mass Spectrometry (GC-MS) is the most powerful and commonly employed hyphenated technique.

Gas Chromatography-Mass Spectrometry (GC-MS): GC-MS combines the high-resolution separation capability of gas chromatography with the sensitive and specific detection of mass spectrometry. maxwellsci.com In a typical GC-MS analysis, this compound would be separated from other components in a sample based on its boiling point and affinity for the GC column's stationary phase. restek.comgcms.cz Upon elution from the column, the molecule enters the mass spectrometer, where it is ionized, typically by electron ionization (EI).

The EI process fragments the molecule in a reproducible manner, creating a unique mass spectrum that serves as a "molecular fingerprint." The fragmentation of ethers is dominated by specific, well-understood pathways:

Alpha-Cleavage: This is the most characteristic fragmentation for ethers. youtube.com It involves the cleavage of a bond adjacent to the ether oxygen. For this compound, two primary alpha-cleavages are possible:

Loss of a pentyl radical (C₅H₁₁•) from the hexyl chain, yielding a resonance-stabilized oxonium ion at a mass-to-charge ratio (m/z) of 89.

Loss of a methyl radical (CH₃•) from the isopropyl group, resulting in a larger fragment ion at m/z 129.

C-O Bond Cleavage: The bond between the oxygen and the alkyl chain can also cleave, leading to the formation of carbocations. This can produce a hexyl cation (C₆H₁₃⁺) at m/z 85 or an isopropoxy cation (C₃H₇O⁺) at m/z 59.

Hydrocarbon Fragmentation: The hexyl chain can fragment to produce a characteristic series of alkyl fragments with m/z values of 29, 43, 57, and 71.

The molecular ion (M⁺) peak at m/z 144, corresponding to the full molecular weight of this compound, may be observed, but it is often weak or absent in the spectra of aliphatic ethers due to the ease of fragmentation. nih.gov

The combination of the unique retention time from the GC and the detailed fragmentation pattern from the MS allows for the highly confident identification and quantification of this compound.

Interactive Data Table: Predicted Mass Fragments for this compound in GC-MS (EI)

| m/z | Predicted Ion Fragment | Fragmentation Pathway |

| 144 | [C₉H₂₀O]⁺• | Molecular Ion (M⁺) |

| 129 | [C₈H₁₇O]⁺ | Alpha-cleavage (Loss of •CH₃) |

| 89 | [C₅H₁₁O]⁺ | Alpha-cleavage (Loss of •C₅H₁₁) |

| 85 | [C₆H₁₃]⁺ | C-O Cleavage (Hexyl cation) |

| 59 | [C₃H₇O]⁺ | C-O Cleavage (Isopropoxy cation) |

| 57 | [C₄H₉]⁺ | Hydrocarbon Fragmentation |

| 43 | [C₃H₇]⁺ | Hydrocarbon Fragmentation |

| 29 | [C₂H₅]⁺ | Hydrocarbon Fragmentation |

Other hyphenated techniques such as Gas Chromatography-Infrared Spectroscopy (GC-IR) could also be applied. This technique would provide an IR spectrum for the compound as it elutes from the GC column, allowing for the direct confirmation of the ether functional group and alkyl structure, complementing the data obtained from GC-MS.

Theoretical and Computational Chemistry Approaches to 1 Isopropoxyhexane

Quantum Mechanical Calculations for Molecular Structure and Conformations

Quantum mechanical (QM) calculations are fundamental to understanding the intrinsic properties of a molecule in the absence of environmental effects. These ab initio and density functional theory (DFT) methods solve the Schrödinger equation (or the Kohn-Sham equations for DFT) to provide detailed information about the electronic structure and energy of a molecule.

The determination of the electronic structure of 1-isopropoxyhexane involves calculating the distribution of electrons within the molecule and the energies of its molecular orbitals. This information is crucial for understanding its reactivity, with the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) being of particular importance. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons.

The energy landscape of this compound is characterized by multiple conformers arising from rotations around its single bonds. By systematically rotating the dihedral angles of the isopropoxy and hexyl chains and performing geometry optimizations at each step, a potential energy surface can be mapped out. The minima on this surface correspond to stable conformers. For this compound, the most stable conformers would likely be those that minimize steric hindrance between the isopropoxy and hexyl groups. For instance, an extended, anti-periplanar arrangement of the carbon backbone is often energetically favored.

Table 1: Hypothetical Relative Energies of this compound Conformers

| Conformer | Dihedral Angle (C-O-C-C) | Relative Energy (kcal/mol) |

|---|---|---|

| Anti | 180° | 0.00 |

| Gauche (+) | +60° | 1.2 |

| Gauche (-) | -60° | 1.2 |

Note: This table is illustrative and based on typical energetic differences for alkyl ethers. Actual values would require specific quantum chemical calculations.

Vibrational frequency analysis is a standard application of quantum chemistry that provides insights into the infrared (IR) and Raman spectra of a molecule. acs.org Following a geometry optimization to a stationary point on the potential energy surface, the second derivatives of the energy with respect to the atomic coordinates are calculated to yield a Hessian matrix. Diagonalization of this matrix gives the vibrational frequencies and their corresponding normal modes.

For this compound, the calculated IR spectrum would be expected to show characteristic peaks for C-H stretching, C-O-C stretching, and various bending and rocking modes. Anharmonic calculations, such as those using generalized second-order vibrational perturbation theory (GVPT2), can provide more accurate predictions of vibrational frequencies, including overtones and combination bands, which are important for a detailed interpretation of experimental spectra. acs.orgmdpi.com

Table 2: Predicted Dominant Vibrational Frequencies for this compound

| Vibrational Mode | Predicted Frequency (cm⁻¹) | Expected Intensity |

|---|---|---|

| C-H Stretch (Alkyl) | 2850 - 3000 | Strong |

| C-O-C Asymmetric Stretch | 1100 - 1150 | Strong |

| C-O-C Symmetric Stretch | 1050 - 1100 | Medium |

| CH₂ Scissoring | 1450 - 1470 | Medium |

Note: These are typical frequency ranges for aliphatic ethers. Precise values for this compound would be obtained from specific DFT calculations.

Reaction Mechanism Predictions and Transition State Characterization via Computational Modeling

Computational modeling is an indispensable tool for elucidating the mechanisms of chemical reactions. By mapping the potential energy surface that connects reactants to products, key features such as transition states and intermediates can be identified.

For an ether like this compound, a common reaction is acid-catalyzed cleavage, which can proceed through either an S_N1 or S_N2 mechanism. Computational methods can be used to model these pathways. For an S_N2 reaction, the calculations would involve locating the pentavalent transition state where the nucleophile attacks and the leaving group departs simultaneously. sciforum.netresearchgate.netmdpi.com The activation energy for the reaction can then be determined as the energy difference between the reactants and the transition state.

The search for a transition state typically involves techniques like linear synchronous transit (LST) or quadratic synchronous transit (QST) to generate an initial guess, followed by more sophisticated optimization algorithms that seek a first-order saddle point on the potential energy surface. A subsequent frequency calculation must yield exactly one imaginary frequency, which corresponds to the motion along the reaction coordinate.

Table 3: Hypothetical Calculated Activation Energies for Acid-Catalyzed Cleavage of this compound

| Reaction | Nucleophile | Mechanism | Calculated Activation Energy (kcal/mol) |

|---|---|---|---|

| Cleavage at primary carbon | Br⁻ | S_N2 | 20-25 |

Note: These values are illustrative and would depend on the specific level of theory and solvent model used in the calculation.

Molecular Dynamics Simulations for Conformational Flexibility and Intermolecular Interactions

Molecular dynamics (MD) simulations provide a means to study the time-dependent behavior of molecular systems, offering insights into conformational dynamics and intermolecular interactions in the condensed phase. nih.gov In an MD simulation, the classical equations of motion are solved for a system of atoms and molecules, where the forces are derived from a molecular mechanics force field. illinois.edu

For this compound, MD simulations of the pure liquid or its mixtures could reveal how the molecule explores its conformational space over time. The flexibility of the hexyl and isopropoxy groups would be observed through fluctuations in their dihedral angles. Such simulations can also be used to calculate various structural and dynamic properties, such as radial distribution functions, diffusion coefficients, and viscosity.

The intermolecular interactions governing the behavior of liquid this compound are primarily van der Waals forces (dispersion and dipole-dipole interactions). The ether oxygen introduces a dipole moment, leading to dipole-dipole interactions. However, the dominant interactions for a molecule of this size are the London dispersion forces between the alkyl chains. A well-parameterized force field, such as CHARMM or AMBER with appropriate ether parameters, is crucial for obtaining accurate simulation results. illinois.eduresearchgate.net

Table 4: Types of Intermolecular Interactions in Liquid this compound

| Interaction Type | Description | Relative Strength |

|---|---|---|

| London Dispersion Forces | Temporary fluctuating dipoles | Dominant |

| Dipole-Dipole Interactions | Permanent dipoles due to the ether oxygen | Moderate |

Quantitative Structure-Activity/Property Relationship (QSAR/QSPR) Studies (Theoretical Aspects)

Quantitative Structure-Activity Relationship (QSAR) and Quantitative Structure-Property Relationship (QSPR) models are statistical methods used to predict the biological activity or physicochemical properties of chemicals based on their molecular structure. nih.govdrugdesign.org These models are built by finding a mathematical relationship between a set of molecular descriptors and an experimental property.

The theoretical aspect of QSAR/QSPR involves the generation of a wide range of molecular descriptors that encode different aspects of the molecular structure. These descriptors can be classified into several categories:

Constitutional descriptors: Molecular weight, number of atoms, etc.

Topological descriptors: Indices that describe the connectivity of the molecule.

Geometrical descriptors: Based on the 3D structure of the molecule.

Quantum chemical descriptors: Derived from quantum mechanical calculations, such as HOMO/LUMO energies, partial charges, and dipole moment. nih.govucsb.edu

For this compound, a QSPR model could be developed to predict properties like its boiling point, viscosity, or solubility. This would involve calculating a set of relevant descriptors for a series of similar ethers with known experimental properties and then using statistical methods like multiple linear regression (MLR) or partial least squares (PLS) to build the model. nih.gov

Table 5: Examples of Molecular Descriptors for a QSPR Model of this compound

| Descriptor Class | Example Descriptor | Description |

|---|---|---|

| Constitutional | Molecular Weight | The sum of the atomic weights. |

| Topological | Wiener Index | A measure of the branching of the molecule. |

| Geometrical | Molecular Surface Area | The solvent-accessible surface area. |

| Quantum Chemical | Dipole Moment | A measure of the polarity of the molecule. |

Once a statistically robust and validated QSPR model is established, it can be used to predict the properties of new or untested ethers, thereby guiding experimental efforts and reducing the need for extensive laboratory measurements. nih.gov

Table of Compounds Mentioned

| Compound Name |

|---|

Applications of 1 Isopropoxyhexane in Specialized Chemical Research

Utilization as a Model Compound for Ether Chemistry Research

In the broad field of ether chemistry, 1-isopropoxyhexane stands as a representative model for studying the reactivity and stability of acyclic aliphatic ethers. nist.gov Its structure is simple enough to avoid complex stereoelectronic effects, yet it offers distinct primary (hexyl) and secondary (isopropyl) carbons adjacent to the ether linkage, making it an excellent substrate for investigating reaction mechanisms.

One of the most common reactions studied using simple ethers is acidic cleavage. fiveable.memasterorganicchemistry.comchemistrysteps.comwikipedia.orglibretexts.org The reaction of this compound with strong acids like hydroiodic acid (HI) or hydrobromic acid (HBr) can proceed through either an S(_N)1 or S(_N)2 mechanism. The protonation of the ether oxygen is the initial step, forming a good leaving group. masterorganicchemistry.comchemistrysteps.com The subsequent nucleophilic attack by the halide ion can occur at either the hexyl or the isopropyl group.

S(_N)2 Pathway: In an S(_N)2 reaction, the nucleophile attacks the less sterically hindered carbon. In the case of this compound, the primary hexyl carbon is less hindered than the secondary isopropyl carbon. Therefore, the S(_N)2 pathway would preferentially yield 1-iodohexane (B118524) and isopropanol (B130326).

S(_N)1 Pathway: An S(_N)1 mechanism involves the formation of a carbocation intermediate. The stability of the carbocation dictates the reaction pathway. A secondary isopropyl carbocation is more stable than a primary hexyl carbocation. Thus, an S(_N)1 cleavage would favor the formation of isopropyl iodide and 1-hexanol.

The study of reaction kinetics and product distribution under various conditions (e.g., acid concentration, temperature) with this compound as the substrate can provide valuable insights into the subtle factors that favor one mechanism over the other.

Furthermore, this compound can be employed as a model substrate in studies of ether oxidation. The presence of hydrogen atoms on the carbons adjacent to the ether oxygen makes them susceptible to radical-initiated oxidation, which can lead to the formation of hydroperoxides and subsequently other degradation products. Understanding these processes is crucial for assessing the stability and shelf-life of ether-containing compounds.

Role in the Development of Novel Organic Reactions and Methodologies

The synthesis of ethers is a cornerstone of organic chemistry, and the development of new, more efficient, and environmentally benign etherification methods is an ongoing area of research. This compound serves as a suitable benchmark for testing the scope and limitations of such novel reactions.

Traditional methods for synthesizing unsymmetrical ethers like this compound include the Williamson ether synthesis. This method involves the reaction of an alkoxide with an alkyl halide. For this compound, two main routes are possible:

Sodium isopropoxide with 1-bromohexane (B126081).

Sodium hexoxide with 2-bromopropane.

The first route is generally preferred as it involves a primary alkyl halide, which is more amenable to the S(_N)2 reaction, whereas the second route with a secondary alkyl halide is more prone to the competing E2 elimination reaction.

Modern research focuses on catalytic methods that avoid the need for stoichiometric amounts of strong bases and the formation of salt byproducts. For instance, the development of transition metal-catalyzed reductive etherification of aldehydes and ketones with alcohols is a promising alternative. In this context, this compound can be synthesized by the reductive coupling of hexanal (B45976) with isopropanol. Using this compound as a target molecule allows researchers to optimize reaction conditions, such as the choice of catalyst, reducing agent, and solvent, for this class of transformations.

Research into Its Potential as a Solvent Component in Reaction Media

Ethers are widely used as solvents in organic synthesis due to their relative inertness, ability to dissolve a wide range of organic compounds, and their Lewis basicity, which allows them to solvate cations. this compound, as a simple aliphatic ether, possesses properties that make it a potential component in specialized solvent systems.

With a molecular formula of C(9)H({20})O, this compound is a non-polar, aprotic solvent. Its larger alkyl groups compared to more common ether solvents like diethyl ether or tetrahydrofuran (THF) result in a higher boiling point and lower water solubility. These properties could be advantageous in reactions requiring higher temperatures or in systems where phase separation from an aqueous medium is desired.

Research into solvent effects on reaction rates and mechanisms often involves studying a reaction in a variety of solvents with different polarities and coordinating abilities. nih.govspringernature.comnih.govmiami.edudntb.gov.ua this compound could be used in such studies to represent a non-polar, weakly coordinating medium. Its potential as a co-solvent in binary or ternary solvent mixtures could also be explored to fine-tune the properties of the reaction medium.

| Property | Value |

|---|---|

| Molecular Formula | C(9)H({20})O |

| Molecular Weight | 144.25 g/mol |

| Boiling Point (estimated) | 150-160 °C |

| Nature | Non-polar, Aprotic |

Comparative Studies with Structural Analogs and Isomers

The study of isomers and structural analogs provides fundamental insights into structure-property relationships. This compound belongs to the C(9)H({20})O group of isomers, which includes other ethers as well as alcohols. Comparing the physicochemical properties and reactivity of this compound with its isomers can reveal the influence of factors such as chain branching and the position of the ether oxygen.

For instance, a comparative study could involve the isomers presented in the table below.

| Compound | Structure | Boiling Point (estimated) | Key Differentiating Feature |

|---|---|---|---|

| This compound | CH(3)CH(CH(_3))O(CH(_2))({5})CH(_3) | 150-160 °C | Secondary-primary ether |

| 2-Isopropoxyhexane | CH(3)CH(CH(_3))OCH(CH(_3))(CH(_2))({3})CH(_3) | ~145-155 °C | Secondary-secondary ether |

| 1-Propoxyhexane | CH(3)CH(_2)CH(_2)O(CH(_2))({5})CH(_3) | ~165-175 °C | Primary-primary ether |

| Di-tert-butyl ether | (CH(_3))(_3)COC(CH(_3))(_3) | ~107 °C | Highly branched tertiary ether |

| Nonan-1-ol | CH(3)(CH(_2))({7})CH(_2)OH | ~215 °C | Alcoholic isomer (H-bonding) |

Differences in boiling points can be attributed to variations in van der Waals forces, which are influenced by molecular shape (branching). The significantly higher boiling point of the isomeric alcohol, nonan-1-ol, is due to hydrogen bonding.

Spectroscopic techniques like NMR and mass spectrometry are crucial for distinguishing between such isomers. creative-biostructure.comresearchgate.net For example, the H and C NMR spectra of these ethers would show distinct chemical shifts and splitting patterns corresponding to the different chemical environments of the protons and carbons. In mass spectrometry, the fragmentation patterns would also differ based on the stability of the carbocations formed upon ionization.

By systematically studying a series of isomers like these, researchers can develop a deeper understanding of how molecular structure affects physical properties and chemical reactivity, with this compound serving as a key reference point.

Future Research Directions and Emerging Perspectives on 1 Isopropoxyhexane Chemistry

Innovations in Green Chemistry Synthesis and Sustainable Production Methods

The chemical industry is increasingly shifting towards green chemistry principles to minimize environmental impact. For alkyl ethers like 1-isopropoxyhexane, this involves developing synthesis methods that are more sustainable, use renewable resources, and reduce hazardous waste. alfa-chemistry.com

Key innovations in this area include:

Sustainable Catalysis: A major focus is the replacement of traditional acid catalysts, which can be corrosive and difficult to handle, with greener alternatives. Heterogeneous catalysts are gaining traction as they are easily separated from reaction mixtures and can often be reused, reducing waste. alfa-chemistry.comeurekalert.org Zeolites and other solid acid catalysts are being explored for alcohol dehydration and etherification reactions. mdpi.com

Renewable Feedstocks: Research is underway to produce ethers from biomass-derived materials instead of petroleum-based sources. eurekalert.orgpatsnap.com This involves converting bio-alcohols, obtained from the fermentation of sugars or lignocellulosic biomass, into ethers. mdpi.com Such processes contribute to a circular economy and reduce dependence on fossil fuels. patsnap.com

Energy-Efficient Methodologies: Innovative techniques like microwave-assisted and sonochemical reactions are being investigated to produce ethers. These methods can offer higher yields in shorter reaction times and are more energy-efficient compared to conventional heating. alfa-chemistry.com

Atom Economy: Synthetic strategies are being designed to maximize the incorporation of all starting materials into the final product, a core principle of green chemistry. Direct etherification methods, where two alcohols are coupled to form an ether with water as the only byproduct, are being optimized to improve atom economy and avoid the use of alkyl halides, which generate salt waste. nih.govnih.gov

| Strategy | Description | Advantages | Challenges |

|---|---|---|---|

| Heterogeneous Catalysis | Use of solid catalysts (e.g., zeolites, solid acids) that are in a different phase from the reactants. alfa-chemistry.com | Easy separation and recyclability, reduced corrosion and waste. eurekalert.org | Lower activity compared to homogeneous catalysts, potential for deactivation. |

| Bio-based Feedstocks | Synthesis from renewable sources like bio-alcohols derived from biomass. mdpi.com | Reduced carbon footprint, sustainability, less reliance on fossil fuels. patsnap.com | Complex purification of feedstocks, competition with food sources, process optimization. |

| Microwave-Assisted Synthesis | Using microwave radiation to heat the reaction mixture directly and efficiently. alfa-chemistry.com | Faster reaction rates, higher yields, improved energy efficiency. alfa-chemistry.com | Scalability for industrial production, requirement for specialized equipment. |

| Direct Dehydrative Coupling | Coupling of two alcohols to form an ether and water, maximizing atom economy. nih.govnih.gov | High atom economy, avoids toxic reagents and salt byproducts. | Requires selective catalysts, can be limited by substrate scope, potential for side reactions. |

Exploration of Novel Reactivity Patterns and Unconventional Transformations

While ethers are generally considered to be chemically stable and unreactive, making them excellent solvents, modern research is challenging this perception. alfa-chemistry.com Scientists are exploring unconventional reactions that activate the typically inert C-O bond in ethers, opening up new synthetic possibilities.

Future research in this domain focuses on:

C-O Bond Activation and Cleavage: A significant area of research is the selective cleavage of the strong carbon-oxygen bonds in ethers. libretexts.orgacs.org This has traditionally been achieved with strong acids like HBr or HI. chemistrysteps.com However, new methods using transition-metal catalysts are being developed to achieve this under milder conditions. acs.orgnih.gov Such transformations could allow ethers to be used as synthons or protecting groups that can be removed more selectively.

Transetherification Reactions: Catalytic systems, particularly those based on iron, are being developed for transetherification, where an ether reacts with an alcohol to form a new, unsymmetrical ether. nih.gov This allows for the modification of existing ether structures without having to build them from scratch.

Oxidative Cleavage: Novel reagents are being investigated for the oxidative cleavage of ethers. For instance, oxoammonium salts have been shown to react with certain types of ethers, leading to cleavage of the C-O bond at room temperature. uconn.edu

Use as Alkylating Agents: By activating the C-O bond, there is potential for alkyl ethers to act as alkylating agents in cross-coupling reactions. Nickel catalysis has shown promise in coupling aryl ethers with various nucleophiles, effectively using the ether's alkyl group to form new C-C or C-heteroatom bonds. acs.org

| Transformation Type | Description | Potential Application | Key Reagents/Catalysts |

|---|---|---|---|

| Catalytic C-O Cleavage | Selective breaking of the ether C-O bond using a catalyst. acs.orgnih.gov | Deprotection strategies, biomass conversion, functional group transformation. | Lanthanide triflates, Nickel complexes, Aluminum iodide. nih.govresearchgate.net |

| Transetherification | Exchange of an alkyl/aryl group of an ether with an alcohol. nih.gov | Synthesis of complex unsymmetrical ethers from simpler symmetrical ones. | Iron(III) triflate. nih.gov |

| Cross-Coupling Reactions | Using an ether as a coupling partner where the alkyl or aryl group is transferred. acs.org | Formation of C-C, C-N, and C-S bonds from readily available ethers. | Nickel catalysts with specialized ligands. acs.orgnih.gov |

| Oxidative Cleavage | Cleavage of the C-O bond via an oxidation reaction. uconn.edu | Selective functionalization under mild conditions. | Oxoammonium salts. uconn.edu |

Integration of Machine Learning and Artificial Intelligence in Predictive Chemistry for Alkyl Ethers

The convergence of chemistry with artificial intelligence (AI) and machine learning (ML) is set to revolutionize how chemical research is conducted. acs.org For alkyl ethers like this compound, these computational tools offer the potential to accelerate discovery and optimize processes. chemcopilot.comfrontiersin.org

Emerging applications include:

Reaction Prediction: AI models, particularly deep learning frameworks, are being trained on vast datasets of chemical reactions to predict the outcomes of previously unseen reactions. chemcopilot.comnih.gov This can help chemists anticipate the products, yields, and potential byproducts of novel etherification methods, saving significant time and resources on experimental trial-and-error. chemcopilot.comchemai.io

Synthesis Planning: Retrosynthesis, the process of designing a synthetic route for a target molecule, is being enhanced by AI. These tools can propose multiple synthetic pathways to a complex ether, helping chemists identify the most efficient and sustainable routes. nih.gov

Optimization of Reaction Conditions: Machine learning algorithms can analyze data from experiments to identify the optimal reaction conditions (e.g., temperature, catalyst loading, solvent) to maximize the yield and selectivity of ether synthesis. chemai.ioeurekalert.org

Property Prediction: By learning from the structures and known properties of existing molecules, ML models can predict the physicochemical properties of new or uncharacterized ethers. This is valuable for designing ethers with specific characteristics for applications in materials science or as specialized solvents. nih.gov

| AI/ML Application | Function | Impact on Research |

|---|---|---|

| Reaction Outcome Prediction | Predicts products and yields of chemical reactions based on reactants and conditions. researchgate.net | Reduces experimental failures, accelerates discovery of new reactions. chemcopilot.com |

| Retrosynthetic Analysis | Proposes viable synthetic routes for a target molecule. nih.gov | Aids in the design of efficient and novel synthesis strategies. |

| Process Optimization | Identifies optimal reaction parameters from experimental data. chemai.io | Maximizes product yield and selectivity, improves process efficiency. |

| Quantitative Structure-Property Relationship (QSPR) | Predicts physical, chemical, and biological properties from molecular structure. nih.gov | Enables the design of ethers with tailored properties for specific applications. |

Advanced Studies in Catalysis and Organometallic Chemistry for Etherification

The synthesis of ethers (etherification) is a cornerstone of organic chemistry, and advancements in catalysis are continuously refining this process. Research is focused on developing more efficient, selective, and versatile catalysts for the formation of C-O bonds. nih.gov

Future directions in catalysis for ether synthesis include:

Palladium and Copper Catalysis: While well-established, research continues to refine palladium- and copper-catalyzed cross-coupling reactions (e.g., Buchwald-Hartwig and Ullmann-type couplings) for ether synthesis. nih.gov The development of new ligands aims to broaden the substrate scope to include less reactive alcohols and aryl halides, and to perform these reactions under milder conditions. acs.org

Nickel Catalysis: Nickel is emerging as a cost-effective and powerful alternative to palladium for C-O bond formation. liv.ac.uk Light-promoted nickel catalysis, for example, enables the etherification of aryl halides with alcohols under mild conditions without a strong base. liv.ac.uk Stereospecific nickel-catalyzed reactions are also being developed, allowing for the synthesis of chiral ethers with high enantioselectivity. acs.org

Iron Catalysis: As an earth-abundant and non-toxic metal, iron is a highly desirable catalyst for green chemistry. Iron(III) triflate has been shown to be an efficient catalyst for the direct dehydrative etherification of alcohols, offering a simple and environmentally benign route to both symmetrical and unsymmetrical ethers. nih.gov

Photoredox Catalysis: This emerging field uses light energy to drive chemical reactions. Photocatalytic methods are being explored for C-O bond formation, offering unique reactivity pathways that are often inaccessible under thermal conditions. These reactions can proceed at room temperature and provide high levels of control. liv.ac.uk

| Catalyst System | Metal Center | Key Features | Reaction Type |

|---|---|---|---|

| Buchwald-Hartwig / Ullmann type | Palladium (Pd), Copper (Cu) | Broad substrate scope, well-established reliability. nih.govacs.org | Cross-coupling of alcohols with aryl halides. |

| Light-Promoted Catalysis | Nickel (Ni) | Operates under mild conditions (UV light), avoids strong bases. liv.ac.uk | Cross-coupling of alcohols with aryl halides/sulfonates. |

| Dehydrative Coupling | Iron (Fe) | Environmentally benign, uses an earth-abundant metal, high atom economy. nih.gov | Direct coupling of two alcohols. |

| Stereospecific Cross-Coupling | Nickel (Ni) | Controls stereochemistry, allowing for the synthesis of chiral ethers. acs.org | Substitution of secondary benzylic ethers with Grignard reagents. |

Q & A

Basic Research Questions

Q. What are the optimal synthetic protocols for 1-isopropoxyhexane, and how can purity be validated?

- Methodological Answer : Use Williamson ether synthesis, reacting 1-bromohexane with isopropyl alcohol in the presence of a base (e.g., NaOH). Purify via fractional distillation (boiling point ~150–160°C) and confirm purity using gas chromatography (GC). Validate identity via H NMR (e.g., δ 1.0–1.6 ppm for hexyl chain protons, δ 3.5–3.7 ppm for methine proton adjacent to oxygen) and FT-IR (C-O-C stretch at ~1100 cm). Ensure reproducibility by documenting reaction conditions (temperature, solvent, stoichiometry) and characterization data in the main manuscript, with extended datasets in supplementary materials .

Q. How can researchers ensure sample homogeneity and avoid contamination during physicochemical studies of this compound?

- Methodological Answer : Implement rigorous subsampling protocols: homogenize bulk samples via sonication or mechanical stirring, partition into aliquots using inert syringes, and store under nitrogen to prevent oxidation. Validate homogeneity using differential scanning calorimetry (DSC) to check for melting point consistency (±0.5°C). Document subsampling steps (e.g., equipment calibration, environmental controls) to align with analytical quality assurance standards .

Q. What spectroscopic benchmarks exist for structural elucidation of this compound?

- Methodological Answer : Cross-reference spectral libraries from authoritative databases:

- Mass Spectrometry (MS) : PubChem CID data (m/z 130 for molecular ion peak) .

- NMR : Compare experimental C NMR shifts (e.g., δ 70–75 ppm for ether carbons) with NIST Chemistry WebBook entries .

- IR : Validate against EPA DSSTox reference spectra for C-O-C asymmetric stretching .

Advanced Research Questions

Q. How can conflicting solubility data for this compound in polar vs. nonpolar solvents be resolved?

- Methodological Answer : Conduct systematic solubility tests using the shake-flask method across solvent classes (e.g., water, ethanol, hexane) at controlled temperatures (25°C ± 0.1°C). Analyze discrepancies via Hansen solubility parameters (δ, δ, δ) to quantify polarity contributions. Replicate experiments with independent labs to isolate procedural variability, and report confidence intervals for solubility values .

Q. What strategies are effective for integrating computational modeling with experimental data to predict this compound’s reactivity?

- Methodological Answer : Perform density functional theory (DFT) calculations (e.g., B3LYP/6-31G*) to model bond dissociation energies and transition states. Validate against experimental kinetic data (e.g., Arrhenius plots from thermal decomposition studies). Use software like Gaussian or ORCA, and document convergence criteria and basis sets in supplementary materials .

Q. How should researchers design experiments to address gaps in understanding this compound’s environmental degradation pathways?

- Methodological Answer : Formulate hypotheses using the PICO framework:

- Population : this compound in aqueous systems.

- Intervention : UV irradiation or microbial inoculation.

- Comparison : Control groups without interventions.

- Outcome : Quantify degradation products via LC-MS.

- Conduct accelerated aging studies, track intermediates, and compare results to EPA Ecological Structure-Activity Relationships (ECOSAR) predictions .

Q. What analytical approaches are recommended for resolving contradictions in reported thermodynamic properties (e.g., enthalpy of vaporization)?

- Methodological Answer : Apply error propagation analysis to identify primary uncertainty sources (e.g., calorimeter calibration, sample purity). Compare results with the NIST ThermoML archive, and perform sensitivity analyses using Monte Carlo simulations. Publish raw datasets and instrument metadata to facilitate cross-validation .

Methodological Best Practices

- Data Reporting : Include raw data tables in appendices (e.g., GC retention times, NMR integration values) and highlight processed data critical to the research question in the main text .

- Literature Review : Cite original studies validating this compound’s properties, avoiding secondary summaries. Use tools like SciFinder to identify patent and non-patent literature gaps .

- Contradiction Analysis : Iteratively revisit experimental design and statistical power when conflicting data arise, emphasizing peer review and pre-registration of protocols .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.